![molecular formula C13H17N5O B6575388 1,3-dimethyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1H-pyrazole-5-carboxamide CAS No. 1170789-87-3](/img/structure/B6575388.png)
1,3-dimethyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1H-pyrazole-5-carboxamide
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Overview
Description
The compound contains a pyrazole group, which is a type of heterocyclic aromatic organic compound. Pyrazole derivatives are known to have various biological and medicinal properties . They are used in pharmaceutical ingredients and have shown to exhibit interleukin (IL)-1 synthesis inhibition and human immunodeficiency virus (HIV)-1 reverse transcriptase, as well as antibacterial, antihyperglycaemic, antiinflammatory, sedative/hypnotic, analgesic and antipyretic activities .
Synthesis Analysis
The synthesis of pyrazole derivatives has attracted the interest of medicinal and organic chemists . Multicomponent synthesis of pyranopyrazole and spiroconjugated pyranopyrazole systems has been reported . These approaches were performed in the classical and nonclassical conditions, particularly recent reports include protocols under a green condition such as using catalyst, green solvents, and solvent-free conditions .Molecular Structure Analysis
There are four isomeric structures for pyranopyrazole including: pyrano [2,3- c ]pyrazole, pyrano [3,2- c ]pyrazole, pyrano [3,4- c ]pyrazole, and pyrano [4,3- c ]pyrazole .Chemical Reactions Analysis
The SO3H-functionalized ionic liquid ([DMBSI]HSO4) was applied for the synthesis of methyl 4-(aryl)-3-methyl-6-oxo-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-5-carboxylates via four-component reaction of arylaldehyde .Scientific Research Applications
Fungicidal Activity
Compounds with a 1H-pyrazole-5-carboxamide structure, similar to the one , have shown remarkable fungicidal activity . This suggests that “F5323-0168” could potentially be used in the development of new fungicides.
Insecticidal Activity
In addition to their fungicidal properties, 1H-pyrazole-5-carboxamide derivatives have also demonstrated significant insecticidal activity . This indicates that “F5323-0168” could be used in the formulation of insecticides.
Antileishmanial Activity
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial activities . Therefore, “F5323-0168” could potentially be used in the treatment of leishmaniasis, a disease caused by the Leishmania parasite.
Antimalarial Activity
Similarly, pyrazole-bearing compounds have shown potent antimalarial activities . This suggests that “F5323-0168” could be used in the development of new antimalarial drugs.
Synthesis of Pyrazoles
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, a compound structurally similar to “F5323-0168”, has been used as a solvent in the synthesis of 1-aryl-3,4,5-substituted pyrazoles . This indicates that “F5323-0168” could potentially be used in similar synthetic processes.
Asymmetric Cyanoamidation
The same compound has also been used as an additive in asymmetric cyanoamidation , suggesting that “F5323-0168” could be used in similar chemical reactions.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,5-dimethyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-8-7-11(17(2)15-8)13(19)14-12-9-5-4-6-10(9)16-18(12)3/h7H,4-6H2,1-3H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNNZNGITGRHNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=C3CCCC3=NN2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-pyrazole-5-carboxamide |
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